6-Chloronicotinamide
Overview
Description
6-Chloronicotinamide is a chemical compound with the molecular formula C6H5ClN2O. It is a derivative of nicotinamide, where a chlorine atom is substituted at the sixth position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Scientific Research Applications
6-Chloronicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes, such as nicotinamide N-methyltransferase.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloronicotinamide can be synthesized through the nucleophilic substitution reaction of 6-chloronicotinoyl chloride with ammonia or an amine. The reaction typically involves the following steps:
Preparation of 6-Chloronicotinoyl Chloride: This intermediate is prepared by reacting 6-chloronicotinic acid with thionyl chloride.
Formation of this compound: The 6-chloronicotinoyl chloride is then reacted with ammonia or an amine in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 6-Chloronicotinamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in solvents like DMF or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted nicotinamides.
Oxidation: Formation of 6-chloronicotinic acid.
Reduction: Formation of 6-chloronicotinamines
Mechanism of Action
The mechanism of action of 6-Chloronicotinamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of nicotinamide N-methyltransferase, an enzyme involved in the methylation of nicotinamide. By inhibiting this enzyme, this compound can modulate various metabolic pathways, potentially leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
6-Chloronicotinic Acid: Similar structure but with a carboxylic acid group instead of an amide.
6-Chloropyridine-3-carboxamide: Similar structure but with a different substitution pattern on the pyridine ring.
6-Chloropyridine-2-carboxamide: Another structural isomer with the carboxamide group at a different position
Uniqueness: 6-Chloronicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nicotinamide N-methyltransferase sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
6-chloropyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJAZUBWHAZHPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211796 | |
Record name | 6-Chloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-78-9 | |
Record name | 6-Chloronicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6271-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloronicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6271-78-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloronicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloronicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORONICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75J71K86L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential environmental impacts of 6-chloronicotinamide?
A: Research suggests that this compound can be generated as an intermediate product during the degradation of the insecticide imidacloprid by a cobalt/peroxymonosulfate system. [] While this system shows promise as an advanced oxidation technology for water treatment, further research is needed to fully understand the environmental fate and potential ecotoxicological effects of this compound itself.
Q2: How does the chemical structure of nicotinic acid analogs, like this compound, influence their ability to modulate the virulence of Bordetella pertussis?
A: Studies indicate that the carboxyl group of nicotinic acid is essential for its modulatory effect on Bordetella pertussis virulence gene expression. [] Analogs like this compound, where the carboxyl group is altered, lose their ability to act as modulators. This suggests that the carboxyl group plays a crucial role in the molecular mechanism of modulation, possibly through charge-charge interactions. []
Q3: Can this compound exist in different forms, and how does this impact its reactivity?
A: Theoretical studies employing density functional theory have explored the tautomerism of this compound. [] Calculations indicate that while only one tautomer (likely the ketone form) is stable in the gas phase, interaction with water molecules can significantly lower the energy barrier for proton transfer, potentially facilitating reactions. [] This highlights the importance of considering the microenvironment when studying the reactivity of this compound.
Q4: Are there efficient synthetic routes for producing this compound derivatives?
A: Yes, researchers have developed a regioselective Suzuki coupling method for synthesizing 2-aryl-6-chloronicotinamides. [] This method utilizes a palladium catalyst (PXPd2) and achieves high regioselectivity by exploiting the chelation of the palladium species to the amide group of 2,6-dichloronicotinamide. [] This approach offers a streamlined route to access a variety of this compound derivatives for further investigation.
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